molecular formula C15H28BrNSSn B1525905 2-Bromo-5-(tributylstannyl)thiazole CAS No. 1447761-46-7

2-Bromo-5-(tributylstannyl)thiazole

Cat. No.: B1525905
CAS No.: 1447761-46-7
M. Wt: 453.1 g/mol
InChI Key: LOKZFBRKEMXQQF-UHFFFAOYSA-N
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Description

2-Bromo-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C15H28BrNSSn. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tributylstannyl)thiazole typically involves the stannylation of 2-bromo-5-iodothiazole. This process can be achieved through a palladium-catalyzed coupling reaction using tributyltin hydride as the stannylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: It is commonly used in Stille coupling reactions, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Tributyltin Hydride: Used in the stannylation process.

    Inert Atmosphere: Nitrogen or argon to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the product is typically a new thiazole derivative with a substituted aryl or alkyl group.

Scientific Research Applications

2-Bromo-5-(tributylstannyl)thiazole has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Medicinal Chemistry: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tributylstannyl)thiazole in chemical reactions involves the activation of the stannyl group, which facilitates the formation of new carbon-carbon bonds. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-iodothiazole: A precursor in the synthesis of 2-Bromo-5-(tributylstannyl)thiazole.

    2-Bromo-5-(trimethylstannyl)thiazole: Similar in structure but with a trimethylstannyl group instead of a tributylstannyl group.

Uniqueness

This compound is unique due to its specific stannyl group, which provides distinct reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and material science.

Properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKZFBRKEMXQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BrNSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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